molecular formula C10H10N2O5 B12000826 2-Acetamido-5-methyl-3-nitrobenzoic acid

2-Acetamido-5-methyl-3-nitrobenzoic acid

Cat. No.: B12000826
M. Wt: 238.20 g/mol
InChI Key: IOWLTUJPRIXYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C10H10N2O5 It is a derivative of benzoic acid, featuring an acetamido group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-methyl-3-nitrobenzoic acid typically involves the nitration of 2-acetamido-5-methylbenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, temperature control, and reaction time are critical factors in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Potassium permanganate, chromic acid.

Major Products Formed

    Reduction: 2-Acetamido-5-methyl-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Acetamido-5-carboxy-3-nitrobenzoic acid.

Scientific Research Applications

2-Acetamido-5-methyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-5-methyl-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the acetamido group can enhance binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-5-methyl-3-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

2-acetamido-5-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C10H10N2O5/c1-5-3-7(10(14)15)9(11-6(2)13)8(4-5)12(16)17/h3-4H,1-2H3,(H,11,13)(H,14,15)

InChI Key

IOWLTUJPRIXYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.